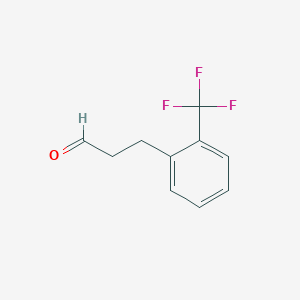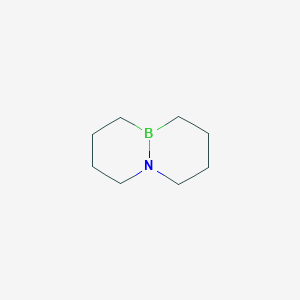
9-Aza-10-boradecalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Aza-10-boradecalin is a heterocyclic compound that has gained attention due to its potential use in scientific research. This compound is a boron-containing analog of tryptamine, which has been shown to have various biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 9-Aza-10-boradecalin is not fully understood, but it is believed to involve the activation of certain signaling pathways in cells. Studies have shown that this compound can activate the p38 MAPK pathway, which is involved in the regulation of various cellular processes, including inflammation and cell proliferation. Additionally, 9-Aza-10-boradecalin has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 9-Aza-10-boradecalin has various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, 9-Aza-10-boradecalin has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity. Furthermore, this compound has been shown to have antiviral activity against certain viruses, such as the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-Aza-10-boradecalin in lab experiments is its potential to be developed into a new drug for the treatment of various diseases. Additionally, this compound has been shown to have various biological and pharmacological activities, making it a useful tool for studying the mechanisms of certain diseases. However, one of the limitations of using 9-Aza-10-boradecalin in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 9-Aza-10-boradecalin in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 9-Aza-10-boradecalin and its potential use in the treatment of cancer, viral infections, and other inflammatory diseases. Furthermore, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 9-Aza-10-boradecalin involves a multistep process that starts with the preparation of 2,3-dihydro-1H-indole-5-carboxylic acid. This intermediate is then converted to the corresponding amide, which is further reduced to the corresponding amine. The boron-containing moiety is then introduced using a boronate ester, followed by cyclization to form the final product.
Aplicaciones Científicas De Investigación
9-Aza-10-boradecalin has been shown to have various biological and pharmacological activities, making it a potential candidate for scientific research. One of the main applications of this compound is in the development of new drugs for the treatment of various diseases. Studies have shown that 9-Aza-10-boradecalin has anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the treatment of cancer, viral infections, and other inflammatory diseases.
Propiedades
Número CAS |
18903-54-3 |
|---|---|
Nombre del producto |
9-Aza-10-boradecalin |
Fórmula molecular |
C8H16BN |
Peso molecular |
137.03 g/mol |
Nombre IUPAC |
1,2,3,4,6,7,8,9-octahydroazaborinino[1,2-a]azaborinine |
InChI |
InChI=1S/C8H16BN/c1-3-7-10-8-4-2-6-9(10)5-1/h1-8H2 |
Clave InChI |
VBTBGTSTOFJXPD-UHFFFAOYSA-N |
SMILES |
B12CCCCN1CCCC2 |
SMILES canónico |
B12CCCCN1CCCC2 |
Otros números CAS |
18903-54-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



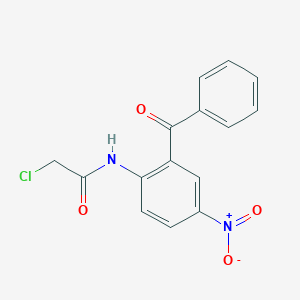
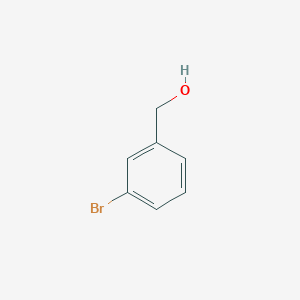
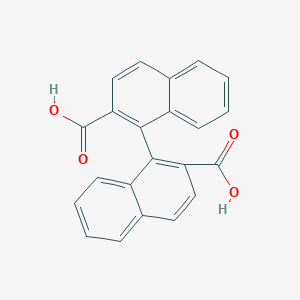
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)
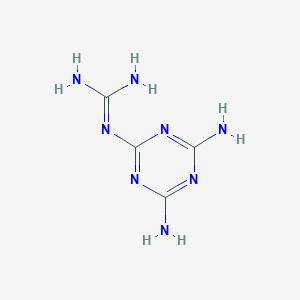
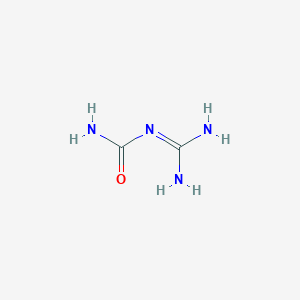
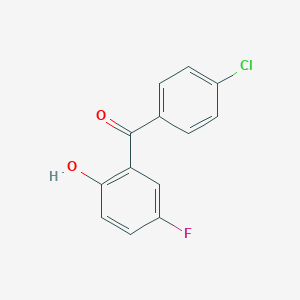
![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)
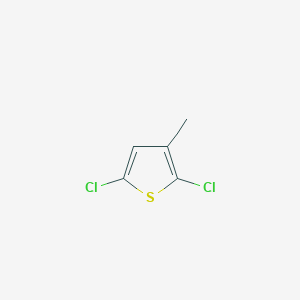
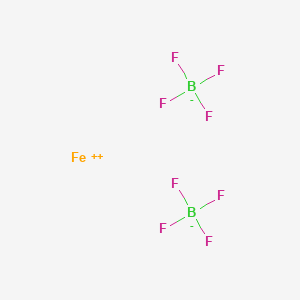
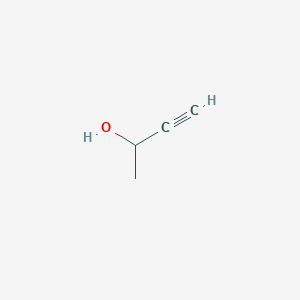
![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)
